molecular formula C20H23BrN4O7 B12709039 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate CAS No. 85136-53-4

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate

Cat. No.: B12709039
CAS No.: 85136-53-4
M. Wt: 511.3 g/mol
InChI Key: RVDDORUQEHYZBF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the azo group, potentially leading to the formation of different functional groups.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy due to its vivid color properties.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the presence of nitro and bromo groups can enhance its electrophilic properties, making it reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

What sets 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and bromo groups, along with the azo linkage, makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

85136-53-4

Molecular Formula

C20H23BrN4O7

Molecular Weight

511.3 g/mol

IUPAC Name

2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-bromo-5-nitrobenzoate

InChI

InChI=1S/C20H23BrN4O7/c1-31-10-11-32-20(28)14-12-17(21)19(18(13-14)25(29)30)23-22-15-2-4-16(5-3-15)24(6-8-26)7-9-27/h2-5,12-13,26-27H,6-11H2,1H3

InChI Key

RVDDORUQEHYZBF-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-]

Origin of Product

United States

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